![molecular formula C23H24N6O2S B2627890 N-(2,6-dimethylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide CAS No. 1189911-61-2](/img/structure/B2627890.png)
N-(2,6-dimethylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a useful research compound. Its molecular formula is C23H24N6O2S and its molecular weight is 448.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,6-dimethylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a compound of interest due to its potential biological activities. This article examines its structure, synthesis, and various biological effects based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is C23H24N6O2S with a molecular weight of 448.5 g/mol. The structure features a quinoxaline ring fused with a triazole ring and includes a thiomorpholino group and an acetamide moiety.
Property | Value |
---|---|
Molecular Formula | C23H24N6O2S |
Molecular Weight | 448.5 g/mol |
CAS Number | 1189911-61-2 |
Synthesis
The synthesis of this compound typically involves cyclization reactions between substituted anilines and triazole precursors. While specific synthetic pathways for this compound are not extensively documented, similar derivatives have been synthesized using microwave-assisted methods and copper-catalyzed reactions to facilitate C–C bond formation .
Anticancer Activity
Recent studies have indicated that compounds related to triazoloquinoxalines exhibit significant anticancer properties. For instance, derivatives of this compound have shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro assays demonstrated that certain analogs possess IC50 values in the low micromolar range against MCF-7 (breast cancer) cells .
COX Inhibition
The compound has also been evaluated for its potential as a cyclooxygenase (COX) inhibitor. COX enzymes are critical in inflammatory processes and pain pathways. Preliminary data suggest that related compounds exhibit selective COX-II inhibition with IC50 values ranging from 0.52 to 22.25 μM . This activity could position this compound as a candidate for anti-inflammatory therapies.
Case Studies
Case Study 1: Anticancer Efficacy
A study involving the evaluation of triazoloquinoxaline derivatives revealed that modifications at the thiomorpholino position significantly enhanced anticancer activity. Compounds exhibiting structural similarities to this compound were subjected to cytotoxicity tests against several cancer cell lines. Results indicated a correlation between structural modifications and increased potency against cancer cells .
Case Study 2: Anti-inflammatory Potential
Another investigation assessed the anti-inflammatory properties of triazoloquinoxaline derivatives in animal models. The study found that compounds with structural features similar to this compound exhibited significant reductions in inflammation markers when compared to standard anti-inflammatory drugs .
Applications De Recherche Scientifique
Therapeutic Applications
1.1 Cancer Treatment
The compound has been identified as a potential candidate for cancer therapy. Its structure suggests that it may interact with specific molecular targets involved in tumor growth and proliferation. Preliminary studies indicate that it may exhibit anti-cancer properties by inhibiting pathways critical to cancer cell survival and growth .
1.2 Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation. The mechanism may involve the modulation of inflammatory mediators and pathways associated with chronic inflammatory diseases .
1.3 Neurological Applications
There are indications that N-(2,6-dimethylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide could influence neurological pathways. It may enhance cognitive functions or provide neuroprotective effects in models of neurodegenerative diseases .
Case Studies and Research Findings
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(1-oxo-4-thiomorpholin-4-yl-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-15-6-5-7-16(2)20(15)25-19(30)14-28-23(31)29-18-9-4-3-8-17(18)24-21(22(29)26-28)27-10-12-32-13-11-27/h3-9H,10-14H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTVCWVIPAYODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N5CCSCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.